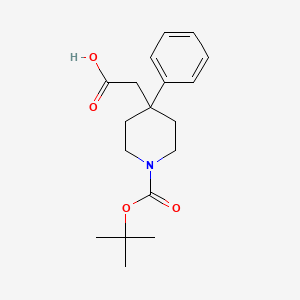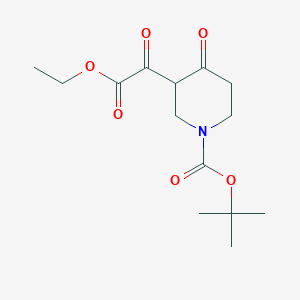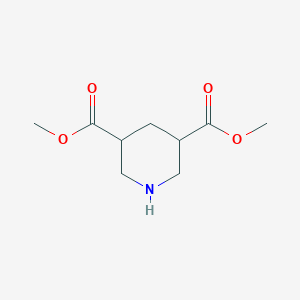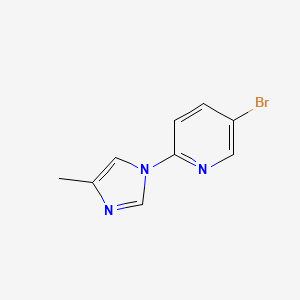![molecular formula C12H15IN2O2 B1391912 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1228665-79-9](/img/structure/B1391912.png)
1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[2,3-b][1,4]oxazine compounds has been widely studied due to their special biological activity . The commonly used method for synthesizing these compounds involves the Mannich reaction using phenol, primary amine, and aldehyde as raw materials . Another important method involves the condensation of ortho-aminomethylphenol with aldehyde or ketone under the catalysis of SnCl4, Me, SiCl, etc .Molecular Structure Analysis
The molecular structure of the compound is represented by the SMILES stringIc1ccc2NCCOc2n1 . The empirical formula is C7H7IN2O and the molecular weight is 262.05 . Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 262.05 . The compound’s InChI key isJMOGCZVMMIYNOX-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound "1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one" shares a structural similarity with 1,2-oxazines, which are synthesized via dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. The synthesis pathways and the importance of the resulting oxazinium salts as electrophiles are highlighted, emphasizing their role in various reactions and as chiral synthons (Sainsbury, 1991).
Chemical Properties and Applications
The compound belongs to a class of compounds that have extensive applications in various fields, such as pharmaceuticals and agrochemicals. The chemical reactivity, synthesis methods, and applications of similar compounds, like hydroxycoumarins, are well-documented. These compounds serve as precursors in several industries and are known for their significant chemical, photochemical, and biological properties. The synthesis pathways of these compounds are versatile, involving different starting materials and yielding a variety of heterocyclic compounds (Yoda, 2020).
Wirkmechanismus
Target of Action
The primary target of 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is the metabotropic glutamate receptor 5 (mGlu5) . This receptor plays a crucial role in the central nervous system, influencing various physiological processes such as learning, memory, and pain perception.
Mode of Action
This compound acts as a reagent in the preparation of heteroaryl allosteric modulators of mGlu5 . Allosteric modulators work by binding to a site on the receptor that is distinct from the active site. This binding can enhance or inhibit the receptor’s response to its ligand, providing a mechanism for fine-tuning receptor activity.
Biochemische Analyse
Cellular Effects
1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit cytotoxicity in certain cell lines, indicating its potential impact on cell viability and proliferation . Additionally, it may alter the expression of specific genes involved in metabolic pathways and signal transduction.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to form hydrogen bonds with specific amino acid residues in the active sites of target enzymes, leading to inhibition or activation of their catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have reported threshold effects, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . Toxic effects at high doses may include organ damage or disruption of normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound may affect metabolic flux and alter the levels of specific metabolites . Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution pattern can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . Its activity and function may vary depending on its localization, influencing its overall biological effects.
Eigenschaften
IUPAC Name |
1-(6-iodo-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-12(2,3)11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLYMRYNIFQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133803 | |
| Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-79-9 | |
| Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)


![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)
![[(1-methyl-1H-indol-4-yl)oxy]acetic acid](/img/structure/B1391840.png)
![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)



![2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1391849.png)

![N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1391852.png)
